1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 667912-02-9
VCID: VC21504140
InChI: InChI=1S/C18H22N2O3S/c1-15-4-3-5-18(14-15)24(21,22)20-12-10-19(11-13-20)16-6-8-17(23-2)9-7-16/h3-9,14H,10-13H2,1-2H3
SMILES: CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Molecular Formula: C18H22N2O3S
Molecular Weight: 346.4g/mol

1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine

CAS No.: 667912-02-9

Cat. No.: VC21504140

Molecular Formula: C18H22N2O3S

Molecular Weight: 346.4g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine - 667912-02-9

Specification

CAS No. 667912-02-9
Molecular Formula C18H22N2O3S
Molecular Weight 346.4g/mol
IUPAC Name 1-(4-methoxyphenyl)-4-(3-methylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C18H22N2O3S/c1-15-4-3-5-18(14-15)24(21,22)20-12-10-19(11-13-20)16-6-8-17(23-2)9-7-16/h3-9,14H,10-13H2,1-2H3
Standard InChI Key YLESHYVQEVTISV-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Canonical SMILES CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Characteristics

1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine is identified by several systematic parameters that define its chemical identity. The compound features a piperazine heterocycle with two different aromatic substituents positioned at the nitrogen atoms.

Chemical Identifiers

The compound is identified by various standardized chemical identifiers as detailed in the following table:

ParameterValue
CAS Registry Number667912-02-9
PubChem CID852181
Molecular FormulaC₁₈H₂₂N₂O₃S
Molecular Weight346.4 g/mol
IUPAC Name1-(4-methoxyphenyl)-4-(3-methylphenyl)sulfonylpiperazine
Synonyms1-(4-methoxyphenyl)-4-(m-tolylsulfonyl)piperazine, 1-(4-methoxyphenyl)-4-(3-methylbenzenesulfonyl)piperazine

Structural Features

The structure of 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine can be characterized by the following key features:

  • A central piperazine ring forming the core of the molecule

  • A 4-methoxyphenyl group attached to one of the nitrogen atoms in the piperazine ring

  • An m-tolylsulfonyl (3-methylphenylsulfonyl) group attached to the other nitrogen atom

  • Three oxygen atoms: one in the methoxy group and two in the sulfonyl group

  • A methyl substituent at the meta position of the tolylsulfonyl group

The compound's structure indicates potential for hydrogen bonding, π-π interactions, and other intermolecular forces that may influence its biological activity and pharmaceutical properties.

Synthesis and Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine typically involves multi-step organic reactions, utilizing piperazine derivatives as starting materials.

General Synthetic Approach

The typical synthesis pathway involves the reaction of a piperazine derivative with appropriate aromatic sulfonyl chlorides or other reactive intermediates. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

A common synthetic route may follow this general procedure:

  • Preparation of 1-(4-methoxyphenyl)piperazine as a key intermediate

  • Reaction with m-tolylsulfonyl chloride under basic conditions

  • Purification steps to isolate the target compound

Physical Properties

The physical properties of 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine can be partially extrapolated from related compounds, particularly the parent compound 1-(4-Methoxyphenyl)piperazine.

Research Status and Future Directions

Future Research Opportunities

Given the limited specific research findings on 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine, several promising research directions could advance understanding of this compound:

  • Synthesis Optimization: Developing improved synthetic routes with higher yields and purity.

  • Comprehensive Biological Screening: Systematic evaluation of the compound's interactions with various biological targets, particularly focusing on:

    • Neurotransmitter receptors (serotonin, dopamine)

    • Antimicrobial activity

    • Enzyme inhibition profiles

  • Structure-Activity Relationship (SAR) Analysis: Preparation and testing of structural analogs to understand how modifications to the core structure affect biological activity.

  • Pharmacokinetic Studies: Investigation of absorption, distribution, metabolism, and excretion characteristics to assess potential drug-like properties.

  • Computational Modeling: Using molecular docking and other in silico approaches to predict potential biological targets and activities.

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